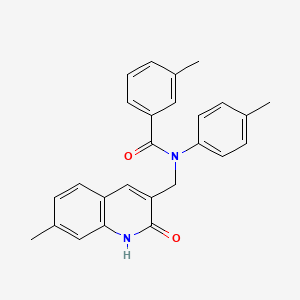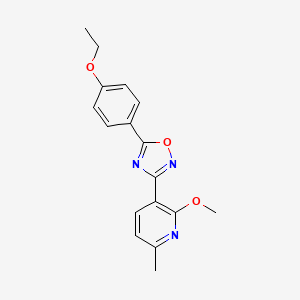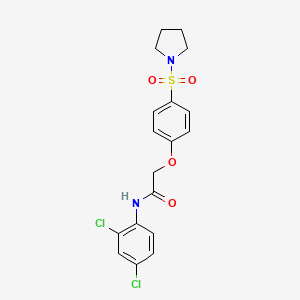
N-(2,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, commonly known as DPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPA belongs to the class of compounds known as sulfonylureas, which are widely used as antidiabetic agents. However, DPA has been found to have a range of other potential applications, including as an anti-inflammatory, antitumor, and antifungal agent.
作用機序
The exact mechanism of action of DPA is not fully understood. However, it is believed that DPA works by inhibiting the activity of the enzyme sulfonylurea receptor 1 (SUR1). This leads to increased levels of intracellular calcium, which in turn leads to cell death in cancer cells. DPA has also been found to inhibit the activity of several other enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
DPA has been found to have several biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, DPA has been found to have antioxidant activity. DPA has also been found to have the ability to inhibit the growth of several fungal species, including Candida albicans.
実験室実験の利点と制限
One of the main advantages of using DPA in lab experiments is its potent antitumor activity. DPA has been found to be effective against a range of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell death. However, one limitation of using DPA in lab experiments is its potential toxicity. DPA has been found to be toxic to some normal cells, and care must be taken when using DPA in lab experiments.
将来の方向性
There are several future directions for research on DPA. One potential direction is the development of DPA-based drugs for the treatment of cancer and other diseases. Another potential direction is the investigation of the mechanisms of action of DPA, which may lead to the development of new therapies for cancer and other diseases. Finally, further research is needed to determine the safety and efficacy of DPA in humans, which will be necessary before DPA-based drugs can be used in clinical settings.
合成法
The synthesis of DPA involves several steps, including the reaction of 2,4-dichlorophenylamine with sodium hydroxide to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with 4-(pyrrolidin-1-ylsulfonyl)phenol to form the intermediate product. Finally, the intermediate product is reacted with chloroacetic acid to form DPA.
科学的研究の応用
DPA has been extensively studied for its potential therapeutic applications. One of the most promising applications of DPA is as an antitumor agent. Several studies have shown that DPA has potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. DPA has also been found to have anti-inflammatory and antifungal properties, making it a potential treatment option for a range of inflammatory and fungal diseases.
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O4S/c19-13-3-8-17(16(20)11-13)21-18(23)12-26-14-4-6-15(7-5-14)27(24,25)22-9-1-2-10-22/h3-8,11H,1-2,9-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXSKTNXDVERTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylmethanesulfonamido)acetamide](/img/structure/B7717650.png)
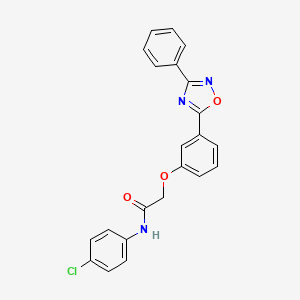
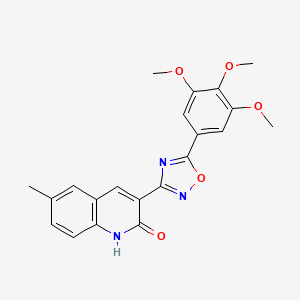

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide](/img/structure/B7717677.png)
![1-benzoyl-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7717684.png)
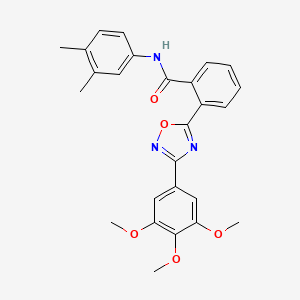
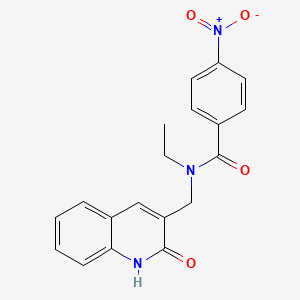
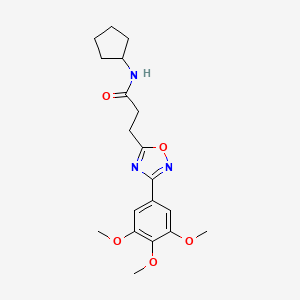
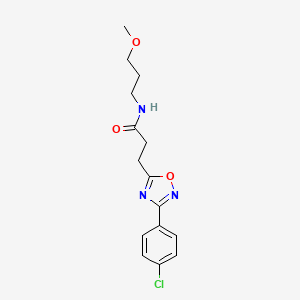
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7717726.png)
